(4-Methylisoxazol-5-YL)methanol
CAS No.: 1607024-83-8
Cat. No.: VC2728353
Molecular Formula: C5H7NO2
Molecular Weight: 113.11 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1607024-83-8 |
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Molecular Formula | C5H7NO2 |
Molecular Weight | 113.11 g/mol |
IUPAC Name | (4-methyl-1,2-oxazol-5-yl)methanol |
Standard InChI | InChI=1S/C5H7NO2/c1-4-2-6-8-5(4)3-7/h2,7H,3H2,1H3 |
Standard InChI Key | PHIUTIQMBNSEBN-UHFFFAOYSA-N |
SMILES | CC1=C(ON=C1)CO |
Canonical SMILES | CC1=C(ON=C1)CO |
Introduction
Chemical Structure and Properties
(4-Methylisoxazol-5-YL)methanol is an organic heterocyclic compound featuring an isoxazole ring with a methyl substituent at the 4-position and a hydroxymethyl group at the 5-position. The isoxazole ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, which contributes to its unique chemical properties and reactivity.
Basic Chemical Information
Parameter | Value |
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CAS Number | 1607024-83-8 |
Molecular Formula | C₅H₇NO₂ |
Molecular Weight | 113.11 g/mol |
IUPAC Name | (4-methyl-1,2-oxazol-5-yl)methanol |
InChI | InChI=1S/C5H7NO2/c1-4-2-6-8-5(4)3-7/h2,7H,3H2,1H3 |
InChIKey | PHIUTIQMBNSEBN-UHFFFAOYSA-N |
The compound possesses a hydroxymethyl group (-CH₂OH) attached to the 5-position of the isoxazole ring, which enhances its solubility in polar solvents and provides a functional handle for further chemical transformations . The methyl group at the 4-position affects the electronic properties of the isoxazole ring, influencing its reactivity patterns in various chemical reactions.
Physical Properties
While specific physical data for (4-Methylisoxazol-5-YL)methanol is limited in the search results, isoxazole derivatives with hydroxymethyl groups typically appear as white to off-white crystalline solids. Based on structural analysis and comparison with related compounds, it is expected to be soluble in common organic solvents like methanol, ethanol, dichloromethane, and dimethylsulfoxide, with moderate water solubility due to the hydroxyl group.
Structural Comparison with Isomers
A significant point of differentiation is the position of the methyl group. Unlike its isomer (3-Methylisoxazol-5-yl)methanol (CAS 14716-89-3), which has the methyl group at position 3, (4-Methylisoxazol-5-YL)methanol features the methyl substituent at position 4 of the isoxazole ring . This positional difference significantly influences the compound's reactivity, stability, and potential applications.
Synthesis Methods
General Synthetic Approaches
The synthesis of (4-Methylisoxazol-5-YL)methanol can be approached through several established methodologies for isoxazole synthesis, with subsequent modifications to introduce the specific substitution pattern.
Cycloaddition Reactions
One common approach to synthesizing isoxazoles involves 1,3-dipolar cycloaddition reactions between nitrile oxides and alkynes or alkenes. For (4-Methylisoxazol-5-YL)methanol, this would typically involve:
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Generation of an appropriate nitrile oxide
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Cycloaddition with a suitable alkyne containing a protected hydroxymethyl group
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Introduction of the methyl group at the 4-position
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Deprotection to reveal the hydroxymethyl group
Functional Group Modifications
An alternative approach involves functional group modifications of existing isoxazole structures:
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Starting with a commercially available 4-methylisoxazole
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Functionalization at the 5-position via lithiation or other metalation strategies
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Introduction of a one-carbon unit that can be converted to hydroxymethyl
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Reduction of an ester or aldehyde precursor to obtain the desired hydroxymethyl group
Synthesis Challenges
The regioselective synthesis of specifically 4-substituted isoxazoles presents certain challenges, as 3,5-disubstituted patterns are often more readily accessible. Careful control of reaction conditions and choice of starting materials are essential to achieve the desired substitution pattern.
Chemical Reactivity
Reactivity of the Hydroxymethyl Group
The primary alcohol functionality in (4-Methylisoxazol-5-YL)methanol provides a versatile handle for further transformations:
Reaction Type | Reagents | Expected Products |
---|---|---|
Oxidation | PCC, KMnO₄, or TEMPO | Aldehyde or carboxylic acid derivatives |
Esterification | Carboxylic acids, acid chlorides | Ester derivatives |
Etherification | Alkyl halides, Mitsunobu conditions | Ether derivatives |
Halogenation | SOCl₂, PBr₃ | Corresponding halomethyl compounds |
The hydroxymethyl group can undergo typical alcohol reactions, providing a convenient point for connecting the isoxazole scaffold to other molecular structures.
Reactivity of the Isoxazole Ring
The isoxazole core of the molecule exhibits several characteristic reactivity patterns:
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Stability to many oxidizing and reducing conditions
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Resistance to nucleophilic attack at the ring carbons
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Potential for electrophilic substitution, though less reactive than other heterocycles
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Possibility of ring-opening under specific conditions (strong reducing agents or high pressure hydrogenation)
The methyl group at the 4-position can undergo benzylic-type oxidation under appropriate conditions, leading to functionalized derivatives.
Analytical Identification
Mass Spectrometry
The compound would be expected to show a molecular ion peak at m/z 113 corresponding to its molecular weight, with fragmentation patterns typical of isoxazoles and alcohols.
Applications in Research and Development
Synthetic Building Block
(4-Methylisoxazol-5-YL)methanol serves as a valuable building block in organic synthesis due to its functional handles:
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The hydroxymethyl group provides a point for further functionalization
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The isoxazole ring offers a defined spatial arrangement of substituents
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The methyl group at the 4-position can be utilized for additional chemical elaboration
These features make it useful in constructing more complex molecular architectures for various applications.
Biological Activity | Examples of Isoxazole-Containing Compounds |
---|---|
Anti-inflammatory | Isoxicam, leflunomide |
Antimicrobial | Cloxacillin, dicloxacillin |
Analgesic | Valdecoxib |
Anticancer | Various isoxazole derivatives under investigation |
The isoxazole scaffold appears in numerous pharmaceutically active compounds, suggesting potential applications for (4-Methylisoxazol-5-YL)methanol or its derivatives in medicinal chemistry.
Comparative Analysis with Related Compounds
Comparison with (3-Methylisoxazol-5-yl)methanol
The positional isomer (3-Methylisoxazol-5-yl)methanol differs from (4-Methylisoxazol-5-YL)methanol in the location of the methyl group, which significantly impacts chemical properties:
Feature | (4-Methylisoxazol-5-YL)methanol | (3-Methylisoxazol-5-yl)methanol |
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CAS Number | 1607024-83-8 | 14716-89-3 |
Structure | Methyl at C4, hydroxymethyl at C5 | Methyl at C3, hydroxymethyl at C5 |
Electronic Effects | Methyl affects C3-H acidity | Methyl influences ring electronics differently |
Common Synthesis | Often more challenging | More common synthetic target |
InChIKey | PHIUTIQMBNSEBN-UHFFFAOYSA-N | OFSDWHRZVRCPBR-UHFFFAOYSA-N |
The 3-methyl isomer has been more extensively studied and has a broader range of documented applications in the literature .
Comparison with Halogenated Derivatives
Halogenated derivatives such as (4-Iodo-3-methylisoxazol-5-yl)methanol represent another class of related compounds . These compounds feature enhanced reactivity for cross-coupling reactions and other transformations enabled by the carbon-halogen bond.
Research Challenges and Future Directions
Synthetic Optimization
Developing more efficient and regioselective methods for the synthesis of (4-Methylisoxazol-5-YL)methanol remains an active area of research. Current challenges include:
Application Development
Potential future research directions include:
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Exploration of biological activities of (4-Methylisoxazol-5-YL)methanol and its derivatives
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Investigation of its utility in material science
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Development of novel synthetic methodologies using this compound as a platform
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